メチルアミン-13C 塩酸塩

説明

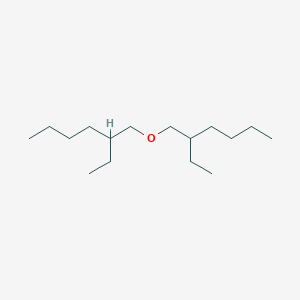

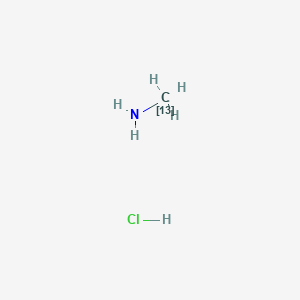

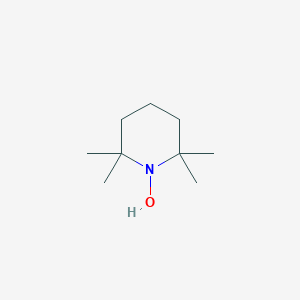

Methylamine-13C hydrochloride is a labeled compound where the carbon atom in the methyl group is replaced with the carbon-13 isotope. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine. The molecular formula for Methylamine-13C hydrochloride is 13CH3NH2 · HCl, and it has a molecular weight of 68.51 g/mol .

科学的研究の応用

神経細胞における代謝フラックス解析

メチルアミン-13C 塩酸塩: は、生物学的システムにおける生体内代謝経路活動を定量化する強力なツールである13C代謝フラックス解析(13C-MFA)で使用されます。この技術は、神経細胞における細胞内代謝を理解し、病態生理学的メカニズムを明らかにするために不可欠です。 これは、代謝フラックスを正確に推定するために、数理モデリング、同位体標識、測定技術、最適化アルゴリズム、統計的手法を組み合わせたものです .

プロテオミクス

プロテオミクスでは、メチルアミン-13C 塩酸塩は、タンパク質発現を研究するための同位体標識として役立ちます。この化合物の同位体純度は、細胞内の代謝経路やタンパク質相互作用を正確に追跡することを可能にします。 この用途は、タンパク質機能を特定し、複雑な生物学的プロセスを理解するために不可欠です .

合成中間体

この化合物は、化学合成における合成中間体として使用されます。 その安定同位体標識は、化学反応を追跡し、反応機構を研究するために不可欠な、特定の同位体パターンを持つ化合物を生成するために役立ちます .

前生物化学

メチルアミン-13C 塩酸塩: は、前生物化学に不可欠なグリシンなどのアミノ酸の潜在的な前駆体です。 これは、初期の地球環境を模倣する条件をシミュレートし、生命の構成要素の形成を分析することにより、生命の起源の研究に役立ちます .

メタボロミクスと細胞代謝

メタボロミクスでは、この化合物は細胞代謝を調査するために使用されます。 これは、疾患や治療に対する代謝変化の調査を助け、細胞の健康と医薬品の効果に関する洞察を提供します .

作用機序

Target of Action

Methylamine-13C hydrochloride primarily targets the Ammonia Channel in organisms like Escherichia coli (strain K12) . This channel plays a crucial role in the transport of ammonia across the cell membrane.

Mode of Action

It is known to interact with its target, the ammonia channel, potentially influencing the transport of ammonia in the cell .

Biochemical Pathways

Methylamine-13C hydrochloride may affect several biochemical pathways. For instance, it might influence the Citalopram Metabolism Pathway and the Tyrosine Metabolism . These pathways are involved in the metabolism of the antidepressant drug citalopram and the amino acid tyrosine, respectively .

Result of Action

Given its potential interaction with the Ammonia Channel, it might influence the transport of ammonia in the cell, which could have downstream effects on various cellular processes .

Action Environment

The action, efficacy, and stability of Methylamine-13C hydrochloride can be influenced by various environmental factors. For instance, it should be stored at room temperature away from light and moisture . Moreover, its hazardous nature requires careful handling and storage .

生化学分析

Biochemical Properties

Methylamine-13C hydrochloride plays a significant role in biochemical reactions. It combines with glutamate to produce N-methylated amino acids . In the formation of N-methylglutamate, Methylamine-13C hydrochloride displaces the original amino group of the glutamate molecule .

Cellular Effects

It is known that amines, including Methylamine-13C hydrochloride, are bases and they react with acids to form salts .

Molecular Mechanism

The molecular mechanism of Methylamine-13C hydrochloride is complex. It is involved in the displacement of the amino group in glutamate, leading to the formation of N-methylglutamate . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the preparation of Methylamine-13C hydrochloride can be achieved through several methods, including the reaction of formaldehyde with ammonium chloride .

Dosage Effects in Animal Models

Animal models are indispensable in drug testing and the study of diseases, and they provide valuable insights into the effects of substances like Methylamine-13C hydrochloride .

Metabolic Pathways

Methylamine-13C hydrochloride is involved in the metabolism of N-methylated amino acids . It combines with glutamate to produce N-methylglutamate, a process that involves various enzymes and cofactors .

準備方法

Synthetic Routes and Reaction Conditions: Methylamine-13C hydrochloride can be synthesized through several methods. One common approach involves the reaction of formaldehyde with ammonium chloride. The mixture is heated, and the resulting distillate is processed to obtain methylamine hydrochloride . Another method involves the synthesis of methyl chloride containing the carbon-13 isotope, which then reacts with an amine to generate Methylamine-13C hydrochloride .

Industrial Production Methods: In industrial settings, the production of Methylamine-13C hydrochloride typically involves large-scale chemical reactions under controlled conditions. The process ensures high purity and isotopic labeling efficiency, which is crucial for its applications in research .

化学反応の分析

Types of Reactions: Methylamine-13C hydrochloride

特性

IUPAC Name |

(113C)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMRYBIKMRVZLB-YTBWXGASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583482 | |

| Record name | (~13~C)Methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60656-93-1 | |

| Record name | (~13~C)Methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60656-93-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[4-(METHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID](/img/structure/B109458.png)

![2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole](/img/structure/B109498.png)